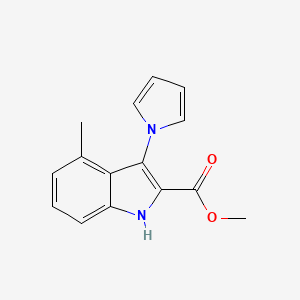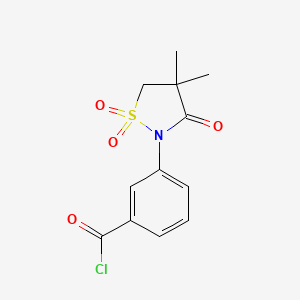![molecular formula C9H18ClNO2 B2649324 {1,8-Dioxaspiro[4.5]decan-2-yl}methanamine hydrochloride CAS No. 2126161-22-4](/img/structure/B2649324.png)
{1,8-Dioxaspiro[4.5]decan-2-yl}methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1,8-Dioxaspiro[4.5]decan-2-yl}methanamine hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a dioxane ring and a decane ring, with a methanamine group attached. It is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {1,8-Dioxaspiro[4.5]decan-2-yl}methanamine hydrochloride typically involves the reaction of {1,8-Dioxaspiro[4.5]decan-2-yl}methanol with an amine source under acidic conditions to form the methanamine derivative. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified using crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
{1,8-Dioxaspiro[4.5]decan-2-yl}methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amine derivatives.
Applications De Recherche Scientifique
{1,8-Dioxaspiro[4.5]decan-2-yl}methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of {1,8-Dioxaspiro[4.5]decan-2-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The spirocyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- {1,4-Dioxaspiro[4.5]decan-2-yl}methanamine
- {8,8-Difluoro-1-oxaspiro[4.5]decan-2-yl}methanamine hydrochloride
- {8,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanamine hydrochloride
Uniqueness
{1,8-Dioxaspiro[4.5]decan-2-yl}methanamine hydrochloride is unique due to its specific spiro linkage and the presence of a methanamine group. This combination imparts distinct chemical properties, making it valuable for various research applications. Its structural rigidity and ability to participate in diverse chemical reactions set it apart from similar compounds .
Propriétés
IUPAC Name |
1,8-dioxaspiro[4.5]decan-2-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c10-7-8-1-2-9(12-8)3-5-11-6-4-9;/h8H,1-7,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRXTXQWIWDTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOCC2)OC1CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2649242.png)
![4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2649243.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2649249.png)


![2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide](/img/structure/B2649254.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2649256.png)

![5-[2-hydroxy-3-(1H-imidazol-1-yl)propyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2649260.png)



